1-Methyl-5-(methylamino)-1H-imidazole-4-carboximidamide
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Overview
Description
1-Methyl-5-(methylamino)-1H-imidazole-4-carboximidamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Synthetic Routes and Reaction Conditions:
Condensation of Acyloins and Ureas: One of the simplest methods involves the condensation of acyloins with monosubstituted ureas.
Cyclization of Amido-Nitriles: Another method involves the cyclization of amido-nitriles to form disubstituted imidazoles.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated imidazole derivatives.
Scientific Research Applications
1-Methyl-5-(methylamino)-1H-imidazole-4-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(methylamino)-1H-imidazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-2,4,5-trinitroimidazole: Another imidazole derivative with different functional groups.
1-Methylimidazolidine-2,4,5-trione: A structurally related compound with a different substitution pattern.
Uniqueness: 1-Methyl-5-(methylamino)-1H-imidazole-4-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
792136-06-2 |
---|---|
Molecular Formula |
C6H11N5 |
Molecular Weight |
153.19 g/mol |
IUPAC Name |
1-methyl-5-(methylamino)imidazole-4-carboximidamide |
InChI |
InChI=1S/C6H11N5/c1-9-6-4(5(7)8)10-3-11(6)2/h3,9H,1-2H3,(H3,7,8) |
InChI Key |
PLFHUNZHVZBEFC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=CN1C)C(=N)N |
Origin of Product |
United States |
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